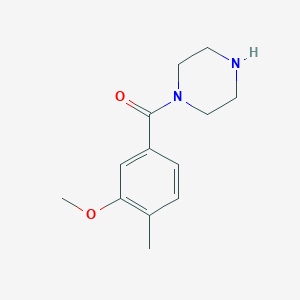

1-(3-Methoxy-4-methylbenzoyl)piperazine

Description

General Significance of Substituted Piperazine (B1678402) Derivatives in Drug Discovery Research

Substituted piperazine derivatives are a critically important class of compounds in the field of drug discovery and development. The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a versatile scaffold found in a significant percentage of modern pharmaceuticals. nih.gov Its prevalence is attributed to a combination of favorable physicochemical and biological properties.

The unique structure of the piperazine ring allows for easy modification and the introduction of various substituents, enabling chemists to fine-tune the pharmacological activity of the resulting molecules. The two nitrogen atoms in the piperazine ring can be functionalized, providing opportunities to create diverse chemical libraries for screening against various biological targets. This structural flexibility allows piperazine-containing molecules to fit into a wide range of receptor binding sites.

From a pharmacokinetic perspective, the piperazine moiety often imparts favorable properties to drug candidates. The nitrogen atoms can be protonated at physiological pH, which can enhance aqueous solubility and improve oral bioavailability. researchgate.net The presence of the piperazine ring has been shown to improve the absorption, distribution, metabolism, and excretion (ADME) properties of drug molecules.

The therapeutic applications of piperazine derivatives are extensive and diverse. They are integral components of drugs targeting a wide spectrum of diseases, including:

Antipsychotics: Many typical and atypical antipsychotics feature a piperazine ring.

Antidepressants: The piperazine scaffold is found in several antidepressant medications.

Antihistamines: A number of H1 receptor antagonists incorporate the piperazine structure.

Anticancer agents: Piperazine derivatives have shown promise as anti-proliferative agents against various cancer cell lines. mdpi.com

Antimicrobials: This class of compounds has been investigated for its antibacterial and antifungal activities.

The continued interest in piperazine derivatives in medicinal chemistry underscores their importance as a foundational structural motif for the design of new and effective therapeutic agents.

Overview of the Chemical Compound's Structural Features and its Place in Piperazine-Based Pharmacophores

Chemical Structure

The compound 1-(3-Methoxy-4-methylbenzoyl)piperazine, available as a hydrochloride salt with the CAS Number 1171557-04-2, is a distinct molecule within the broader family of benzoylpiperazine derivatives. bldpharm.com Its structure is characterized by two key components:

A Piperazine Ring: This forms the core of the molecule, providing the basic nitrogen scaffold common to this class of compounds. One of the nitrogen atoms is acylated by the benzoyl group.

A Substituted Benzoyl Moiety: This is a benzene (B151609) ring attached to a carbonyl group (C=O). In this specific compound, the benzene ring is substituted with:

A methoxy (B1213986) group (-OCH3) at the 3-position.

A methyl group (-CH3) at the 4-position.

The combination of the piperazine ring and the substituted benzoyl group results in a molecule with specific steric and electronic properties that dictate its potential interactions with biological targets.

Place in Piperazine-Based Pharmacophores

A pharmacophore is the three-dimensional arrangement of essential features in a molecule that is responsible for its biological activity. In piperazine-based pharmacophores, the piperazine ring often serves as a central scaffold that correctly orients other functional groups to interact with a receptor. Key pharmacophoric features commonly associated with piperazine derivatives include:

Hydrogen Bond Acceptors: The nitrogen atoms of the piperazine ring and the oxygen atom of the carbonyl group can act as hydrogen bond acceptors.

Hydrophobic Features: The aromatic benzoyl ring and the methyl group contribute to hydrophobic interactions with the target protein.

Positive Ionizable Group: The second nitrogen atom of the piperazine ring can be protonated, forming a positive charge that can engage in ionic interactions.

The specific substitution pattern on the benzoyl ring of this compound is crucial for its potential pharmacophoric role. The methoxy and methyl groups influence the electron distribution of the aromatic ring and provide additional points of interaction. For instance, the oxygen of the methoxy group can act as another hydrogen bond acceptor. The positions of these substituents (meta and para to the carbonyl group) define a specific spatial arrangement that will determine the compound's selectivity for a particular biological target.

While specific research on the biological activity of this compound is not extensively documented in publicly available literature, its structural similarity to other biologically active benzoylpiperazine and arylpiperazine derivatives suggests its potential for investigation in various therapeutic areas, particularly those involving the central nervous system and oncology. mdpi.comnih.gov The precise arrangement of its functional groups makes it a candidate for virtual screening and as a building block for the synthesis of more complex molecules in drug discovery programs.

Interactive Data Table: Properties of this compound Hydrochloride

| Property | Value |

| Compound Name | This compound hydrochloride |

| CAS Number | 1171557-04-2 bldpharm.com |

| Molecular Formula | C13H18N2O2 · HCl |

| Core Structure | Piperazine |

| Key Substituents | 3-Methoxy-4-methylbenzoyl group |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H18N2O2 |

|---|---|

Molecular Weight |

234.29 g/mol |

IUPAC Name |

(3-methoxy-4-methylphenyl)-piperazin-1-ylmethanone |

InChI |

InChI=1S/C13H18N2O2/c1-10-3-4-11(9-12(10)17-2)13(16)15-7-5-14-6-8-15/h3-4,9,14H,5-8H2,1-2H3 |

InChI Key |

VXACBURYAYNPEN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N2CCNCC2)OC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1 3 Methoxy 4 Methylbenzoyl Piperazine and Its Analogs

Strategies for Benzoylpiperazine Scaffold Construction

The core structure of 1-(3-methoxy-4-methylbenzoyl)piperazine is formed via an amide bond between the 3-methoxy-4-methylbenzoic acid moiety and the piperazine (B1678402) ring. The construction of this benzoylpiperazine scaffold is a critical step, and several methodologies have been established for efficient amide bond formation.

A common and straightforward method involves the reaction of a piperazine derivative with an activated carboxylic acid, such as an acyl chloride. For instance, N-(3-methoxybenzoyl)-piperazine can be synthesized by reacting benzylpiperazine with 3-methoxybenzoyl chloride in the presence of a base like triethylamine, followed by debenzylation. prepchem.com This classical approach is effective but requires the synthesis of the often-reactive acyl chloride intermediate.

Modern synthetic chemistry offers a variety of coupling reagents that facilitate the direct condensation of a carboxylic acid with an amine, avoiding the need for an acyl chloride intermediate. rsc.org These methods are generally milder and have a broader functional group tolerance. Carbodiimide-mediated reactions, for example, are widely used. The synthesis of 1-(3,5-dinitrobenzoyl)-4-(2-methoxyphenyl)piperazine (B11025915) was achieved using a carbodiimide-mediated condensation between the corresponding benzoic acid and N-(2-methoxyphenyl)piperazine, showcasing the utility of this approach. nih.gov Other reagents, such as titanium tetrachloride (TiCl₄), have also been shown to effectively mediate the direct amidation of carboxylic acids and amines. nih.gov

The choice of method often depends on the specific substrates, desired scale, and economic considerations. For complex molecules, direct coupling methods are often preferred due to their mild conditions and high chemoselectivity.

| Method | Key Reagents | General Conditions | Advantages | Considerations | Reference |

|---|---|---|---|---|---|

| Acyl Chloride Method | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂), Triethylamine (Et₃N) | Two steps: 1. Carboxylic acid to acyl chloride. 2. Acyl chloride + Piperazine + Base. | High reactivity, often high yield. | Requires handling of moisture-sensitive and corrosive acyl chlorides. | prepchem.com |

| Carbodiimide Coupling | EDC (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide), HOBt (1-Hydroxybenzotriazole) | One-pot reaction of carboxylic acid, piperazine, and coupling agents in an organic solvent. | Mild conditions, high functional group tolerance. | Carbodiimide byproducts can be difficult to remove. | nih.gov |

| Titanium-Mediated Condensation | Titanium tetrachloride (TiCl₄) | One-pot reaction in a non-ethereal solvent like dichloromethane (B109758) or pyridine (B92270). | Effective for a wide range of substrates. | TiCl₄ is highly reactive with protic solvents and moisture. | nih.gov |

Functionalization Approaches at the Piperazine Nitrogen Atom

Once the benzoylpiperazine scaffold is formed, the secondary amine at the N-4 position is available for further functionalization. This allows for the introduction of a wide variety of substituents, which is a key strategy for modulating the physicochemical and pharmacological properties of the molecule.

A primary challenge in the functionalization of piperazine is achieving mono-substitution, as the presence of two reactive nitrogen atoms can lead to mixtures of mono- and di-substituted products. researchgate.net A common strategy to ensure selectivity is to use a piperazine derivative where one nitrogen is protected with a group like tert-butoxycarbonyl (Boc). The alkylation or arylation is performed on the free nitrogen, followed by deprotection. researchgate.netmdpi.com

N-alkylation is frequently accomplished through nucleophilic substitution using alkyl halides or sulfonates. mdpi.com For example, N-monoalkylated piperazines can be produced in excellent yields by reacting a monopiperazinium salt with an alkylating agent. google.com Another powerful method is reductive amination, which involves reacting the piperazine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride. mdpi.com

N-arylation, the attachment of an aromatic ring to the piperazine nitrogen, is typically achieved through metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination (using palladium catalysts) and the Ullmann-Goldberg reaction (using copper catalysts) are the most prevalent methods for forming this C-N bond. mdpi.comnih.gov These reactions are highly versatile and allow for the introduction of a diverse range of substituted and unsubstituted aryl and heteroaryl groups.

| Functionalization Type | Method | Typical Reagents | Key Features | Reference |

|---|---|---|---|---|

| N-Alkylation | Nucleophilic Substitution | Alkyl halides (R-Br, R-Cl), Base (K₂CO₃, Et₃N) | Direct, widely used method. May require protecting groups for selectivity. | mdpi.com |

| Reductive Amination | Aldehyde/Ketone (RCHO/RCOR'), Reducing agent (NaBH(OAc)₃) | Forms a C-N bond under mild conditions; avoids over-alkylation issues. | mdpi.comnih.gov | |

| N-Arylation | Buchwald-Hartwig Amination | Aryl halide (Ar-X), Palladium catalyst, Ligand, Base | Highly versatile for a broad range of aryl and heteroaryl groups. | mdpi.comnih.gov |

| Ullmann-Goldberg Reaction | Aryl halide (Ar-X), Copper catalyst, Ligand, Base | A classic method, often complementary to palladium-catalyzed reactions. | nih.gov |

Regioselective Introduction of Methoxy (B1213986) and Methyl Substituents on the Benzoyl Moiety

The specific substitution pattern of the benzoyl group is crucial for the identity of this compound. The synthesis of the key precursor, 3-methoxy-4-methylbenzoic acid, requires precise, regioselective methods to install the methoxy and methyl groups at the C-3 and C-4 positions of the benzene (B151609) ring, respectively. punagri.com

One common synthetic strategy begins with a commercially available, appropriately substituted precursor, such as 3-hydroxy-4-methylbenzoic acid. The regioselective methylation of the hydroxyl group can then be performed to yield the desired product. A patented process describes the methylation of a mixture of 3-hydroxy-4-methylbenzoic acid and 3-methoxy-4-methylbenzoic acid using dimethyl sulphate in the presence of potassium hydroxide (B78521) to produce methyl 3-methoxy-4-methylbenzoate. google.com The resulting ester can then be hydrolyzed to the target carboxylic acid.

Another approach involves directed ortho-metalation. This powerful technique uses a directing group on the aromatic ring to guide a strong base (like an organolithium reagent) to deprotonate a specific ortho position, which can then be quenched with an electrophile. acs.org For example, a methoxy group can direct lithiation to its ortho positions. While not a direct synthesis of the target molecule, this principle allows for the stepwise and highly regioselective construction of polysubstituted aromatic rings that are otherwise difficult to access. acs.org The synthesis of 3-methoxy-4-methylbenzoic acid can also be achieved via a multi-step route starting from 5-bromo-2-methylphenol. chemicalbook.com

The electronic properties of substituents play a significant role in directing further functionalization. A methoxy group is typically an ortho-, para-director in electrophilic aromatic substitution, while a carboxylic acid group is a meta-director. wikipedia.org Synthetic chemists must carefully plan the sequence of reactions to leverage these directing effects and achieve the desired 1,3,4-substitution pattern.

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Purpose | Reference |

|---|---|---|---|---|---|

| 1 | 3-Hydroxy-4-methylbenzoic acid | Dimethyl sulphate ((CH₃)₂SO₄), Potassium hydroxide (KOH), Water | Methyl 3-methoxy-4-methylbenzoate | Regioselective methylation of the phenol (B47542) and esterification of the carboxylic acid. | google.com |

| 2 | Methyl 3-methoxy-4-methylbenzoate | Aqueous base (e.g., NaOH), then acid (e.g., HCl) | 3-Methoxy-4-methylbenzoic acid | Hydrolysis of the methyl ester to the free carboxylic acid. | google.com |

Derivatization Techniques for Analog Generation

Generating analogs of a lead compound is a cornerstone of drug discovery, allowing for the exploration of structure-activity relationships. For this compound, derivatization can be achieved by modifying any of its three main components: the substituted benzoyl ring, the piperazine core, or the functional group at the N-4 position.

Techniques described in section 2.2 are primary methods for creating a library of analogs. By reacting the core this compound with various alkyl halides, aldehydes/ketones (via reductive amination), or aryl halides, a diverse set of N-4 substituted derivatives can be synthesized. mdpi.comresearchgate.net For example, a series of N,N-disubstituted piperazines have been synthesized by combining different phenylpiperazines with various benzyl (B1604629) substituents. researchgate.net

Modification of the benzoyl moiety can be accomplished by starting with different substituted benzoic acids in the initial scaffold construction step (section 2.1). A wide range of commercially available or synthetically accessible benzoic acids can be coupled with piperazine to generate analogs with varied electronic and steric properties on the aromatic ring. nih.gov

More advanced techniques focus on the direct functionalization of the piperazine ring's C-H bonds. While challenging due to the presence of two nitrogen atoms, methods involving photoredox catalysis or directed lithiation are emerging as powerful tools for late-stage functionalization. nih.govmdpi.comnih.gov These strategies allow for the introduction of alkyl or aryl groups at the α-carbon positions of the piperazine ring, providing access to novel chemical space and more complex, three-dimensional structures. nih.gov The development of such methods greatly facilitates the optimization of biological activity and physicochemical properties. acs.org

| Modification Site | Strategy | Example Reaction | Potential Analogs | Reference |

|---|---|---|---|---|

| Piperazine N-4 Atom | N-Alkylation / N-Arylation | Reaction with various electrophiles (alkyl/aryl halides, aldehydes). | N-benzyl, N-phenethyl, N-(pyridin-2-yl) derivatives. | mdpi.comgoogle.com |

| Benzoyl Moiety | Use of Substituted Benzoic Acids | Amide coupling with 3,4-dichlorobenzoic acid or 4-trifluoromethoxybenzoic acid. | 1-(3,4-Dichlorobenzoyl)piperazine, 1-(4-(Trifluoromethoxy)benzoyl)piperazine. | nih.gov |

| Piperazine C-H Bonds | Direct C-H Functionalization | Photoredox-catalyzed C-H alkylation. | 2-Alkyl-1-(3-methoxy-4-methylbenzoyl)piperazine derivatives. | nih.govnih.gov |

Advanced Spectroscopic Characterization and Analytical Methodologies for 1 3 Methoxy 4 Methylbenzoyl Piperazine

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of 1-(3-Methoxy-4-methylbenzoyl)piperazine. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for a complete mapping of the molecular structure.

In ¹H NMR spectroscopy, the chemical shifts (δ) of the protons are indicative of their electronic environment. The protons on the substituted benzene (B151609) ring are expected to appear in the aromatic region (typically δ 6.5-8.0 ppm). The specific substitution pattern—a methoxy (B1213986) group at position 3 and a methyl group at position 4—influences the exact chemical shifts and splitting patterns of the three aromatic protons. The methoxy group protons (-OCH₃) would typically appear as a sharp singlet further upfield, around δ 3.8-4.0 ppm, while the methyl group protons (-CH₃) would also be a singlet, but at a more shielded position, typically around δ 2.2-2.5 ppm. The eight protons of the piperazine (B1678402) ring would exhibit complex signals in the aliphatic region (around δ 2.5-4.0 ppm). Due to the restricted rotation around the amide C-N bond, the protons on the piperazine ring proximal and distal to the benzoyl group may show distinct signals, often appearing as broad multiplets. beilstein-journals.orgresearchgate.net

¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each carbon atom. The carbonyl carbon of the amide group is characteristically deshielded, appearing at a low field (δ 165-175 ppm). The aromatic carbons would have signals in the δ 110-160 ppm range, with the carbon attached to the methoxy group showing a significant downfield shift. The methyl carbon would be found at a high field (δ 15-25 ppm), and the methoxy carbon would be around δ 55-60 ppm. The four distinct carbons of the piperazine ring would resonate in the δ 40-55 ppm range. The presence of two sets of signals for the piperazine carbons at low temperatures can indicate the presence of rotational isomers (rotamers) due to the partial double bond character of the amide linkage. beilstein-journals.orgresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

This table is based on typical chemical shift values for similar structural motifs. Actual experimental values may vary.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Benzoyl C=O | - | ~170 |

| Aromatic CH | ~6.8 - 7.3 | ~110 - 135 |

| Aromatic C-O | - | ~158 |

| Aromatic C-C=O | - | ~130 |

| Aromatic C-CH₃ | - | ~138 |

| Piperazine CH₂ (adjacent to C=O) | ~3.5 - 3.8 (broad) | ~42 - 48 |

| Piperazine CH₂ (adjacent to NH) | ~2.8 - 3.2 (broad) | ~45 - 50 |

| Methoxy -OCH₃ | ~3.9 (singlet) | ~55.5 |

Utilization of Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural information through analysis of its fragmentation patterns. For this compound (C₁₃H₁₈N₂O₂), the monoisotopic mass is 234.13683 Da.

Using soft ionization techniques like Electrospray Ionization (ESI), the compound is typically observed as a protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement of this ion, confirming the elemental formula. For instance, the predicted exact mass for the [M+H]⁺ ion is 235.14411 Da. uni.lu

Electron Ionization (EI) mass spectrometry, a harder ionization technique, leads to characteristic fragmentation of the molecular ion. The fragmentation pattern provides a "fingerprint" that can help identify the compound and its structural features. For benzoylpiperazine derivatives, common fragmentation pathways include:

Cleavage of the benzoyl group: Fission of the bond between the carbonyl carbon and the piperazine nitrogen can generate a 3-methoxy-4-methylbenzoyl cation (m/z 149).

Fragmentation of the piperazine ring: The piperazine ring can undergo cleavage to produce characteristic fragments. A common fragmentation involves the loss of parts of the piperazine ring, leading to ions at m/z 56, 70, or 85, which are indicative of the piperazine moiety. researchgate.netauburn.edu

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion/Fragment | Formula | Predicted m/z | Notes |

|---|---|---|---|

| [M+H]⁺ | [C₁₃H₁₉N₂O₂]⁺ | 235.144 | Protonated molecular ion (parent ion) |

| [M]⁺ | [C₁₃H₁₈N₂O₂]⁺ | 234.137 | Molecular ion |

| [C₉H₉O₂]⁺ | C₉H₉O₂ | 149.060 | 3-methoxy-4-methylbenzoyl fragment |

| [C₅H₁₁N₂]⁺ | C₅H₁₁N₂ | 99.092 | Piperazine-carbonyl fragment |

| [C₄H₉N₂]⁺ | C₄H₉N₂ | 85.076 | Piperazine ring fragment |

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups within a molecule. The IR spectrum of this compound would display several characteristic absorption bands corresponding to the vibrations of its functional groups.

Key expected absorption bands include:

Amide C=O Stretch: A strong and sharp absorption band is expected in the region of 1630-1680 cm⁻¹, which is characteristic of the carbonyl group in a tertiary amide.

Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon double bond stretching within the benzene ring.

C-N Stretch: The stretching vibration of the C-N bond in the amide and piperazine ring would appear in the 1200-1350 cm⁻¹ range.

C-O Ether Stretch: A distinct band corresponding to the aryl-alkyl ether (Ar-O-CH₃) stretching vibration is expected around 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric).

C-H Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the methyl and piperazine groups appear just below 3000 cm⁻¹.

Table 3: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amide | C=O Stretch | 1630 - 1680 | Strong |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium-Weak |

| Aromatic C-H | C-H Stretch | > 3000 | Medium-Weak |

| Aliphatic C-H (Piperazine, Methyl) | C-H Stretch | < 3000 | Medium-Strong |

| Ether (Aryl-Alkyl) | C-O Stretch | 1200 - 1275 | Strong |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for separating this compound from starting materials, by-products, and other impurities, thereby allowing for its isolation and purity assessment. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a standard method for determining the purity of non-volatile compounds like substituted benzoylpiperazines. A C18 stationary phase is typically used with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. Detection is commonly performed using an ultraviolet (UV) detector, as the benzoyl moiety contains a strong chromophore. A validated HPLC method can provide precise and accurate quantification of the compound's purity, typically expressed as a percentage of the total peak area.

Gas Chromatography (GC): GC, often coupled with a Mass Spectrometer (GC-MS), is another powerful technique for purity analysis, particularly for volatile and thermally stable compounds. The analysis of piperazine derivatives by GC-MS allows for the separation of closely related isomers and provides mass spectral data for peak identification. researchgate.net The retention time of the compound is a characteristic property under specific chromatographic conditions (e.g., column type, temperature program, and carrier gas flow rate) and can be used for identification, while the peak area is used for quantification. Derivatization may sometimes be employed to improve the chromatographic properties of piperazine compounds. auburn.edu The purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.

Structure Activity Relationship Sar Studies and Rational Molecular Design for 1 3 Methoxy 4 Methylbenzoyl Piperazine Analogs

Impact of Benzoyl Moiety Substitutions on Biological Activity

The benzoyl moiety of 1-(3-Methoxy-4-methylbenzoyl)piperazine serves as a critical interaction domain with biological targets. Modifications to its substitution pattern, including the position, number, and electronic nature of substituents, have profound effects on the compound's activity. researchgate.net

Research into related piperazine (B1678402) amides has shown that the substitution pattern on the aromatic ring is a key determinant of activity. researchgate.net For instance, in the development of NaV1.7 inhibitors, extensive exploration of the benzoyl ring (referred to as the A-ring) revealed that 3,5- and 2,5-disubstitution provided an optimal balance of potency and selectivity over related targets like NaV1.5. nih.gov The introduction of a meta-nitrile substituent was effective in lowering lipophilicity (clog P) and reducing microsomal turnover, thereby improving metabolic stability. nih.gov Conversely, adding a nitrogen atom to form a pyridine (B92270) ring led to a decrease in NaV1.7 potency. nih.gov

In other series, the electronic properties of substituents have been shown to be crucial. Studies on YC-1 analogs indicated that derivatives with electron-withdrawing groups, such as (trifluoromethyl)phenyl and cyanophenyl, exhibited higher inhibitory activity compared to those with electron-donating groups like methoxyphenyl and methylphenyl. nih.gov Specifically, substitution at the ortho position of the benzene (B151609) ring with fluoro or cyano groups resulted in better inhibitory activity, while meta or para substitutions were less favorable. nih.gov For σ receptor ligands, 4-chloro or 4-methoxy substitution on a benzyl (B1604629) ring was found to improve binding affinity. nih.gov The influence of the aroyl moiety is complex, with some studies indicating that cinnamoyl analogs (which feature a vinyl spacer) can be more potent than their benzoyl counterparts, while other studies show the opposite, suggesting the impact is not yet fully established. researchgate.netnih.gov

These findings underscore the importance of the electronic and steric profile of the benzoyl ring. The methoxy (B1213986) and methyl groups of the parent compound, this compound, contribute to a specific electronic and lipophilic character that can be fine-tuned by introducing alternative substituents to optimize biological interactions.

| Substituent Modification on Benzoyl Ring | Position(s) | Observed Effect on Biological Activity | Reference Compound Class | Citation |

|---|---|---|---|---|

| 3,5-Difluoro | meta, meta | Optimal balance of potency and selectivity. | NaV1.7 Inhibitors | nih.gov |

| 3-Cyano-5-Fluoro | meta, meta | Maintained potency with a substantial increase in selectivity. | NaV1.7 Inhibitors | nih.gov |

| 4-Trifluoromethyl / Pyridine | para | Increased microsomal stability and selectivity. | NaV1.7 Inhibitors | nih.gov |

| 4-Chloro / 4-Methoxy | para | Improved σ receptor binding affinity. | σ Receptor Ligands | nih.gov |

| 2-Fluoro / 2-Cyano | ortho | Enhanced inhibitory activity compared to meta/para substitution. | YC-1 Analogs | nih.gov |

| Vinyl Spacer (Cinnamoyl vs. Benzoyl) | - | Variable impact on potency; not fully established. | Tyrosinase Inhibitors | nih.gov |

Role of Piperazine Ring Modifications in Pharmacological Profile

The piperazine ring is a common scaffold in medicinal chemistry, valued for its ability to improve pharmacokinetic properties due to its basic nitrogen atoms, which can enhance water solubility. nih.gov Modifications to this ring, either by substitution on its nitrogen or carbon atoms or by replacing the ring entirely, significantly alter a compound's pharmacological profile. nih.govresearchgate.net

In many piperazine-containing drugs, substituents are found only at the nitrogen positions. researchgate.net The N-1 nitrogen is typically acylated by the benzoyl group, while the N-4 nitrogen is available for substitution. The nature of the substituent at N-4 is critical for activity. For example, SAR studies on matrine (B1676216) derivatives showed that introducing a piperazine moiety significantly improved antiproliferative activity, with the substituents on the phenyl group attached to the piperazine playing a major role. nih.gov In some cases, replacing a benzyl group at this position with an aryl amide not only lowered microsomal turnover but also increased selectivity. nih.gov

More advanced modifications involve altering the piperazine core itself. Constraining the piperazine conformation by introducing bridging elements can be an effective strategy. The replacement of a simple piperazine with a diazabicyclo[3.1.1]heptane or diazabicyclo[3.2.1]octane structure resulted in significantly more selective NaV1.5 inhibitors, although this sometimes came at the cost of increased microsomal clearance and lower aqueous solubility. nih.gov

Furthermore, replacing the piperazine ring with other six-membered heterocycles like piperidine (B6355638) can fundamentally change the biological activity profile. nih.gov A comparative study of piperazine and piperidine derivatives as H3/σ1 receptor ligands revealed that the piperidine moiety was a key structural element for achieving dual affinity. nih.gov The switch from a piperazine to a piperidine did not significantly affect affinity at the H3 receptor but dramatically increased affinity for the σ1 receptor. nih.gov

| Piperazine Ring Modification | Example | Impact on Pharmacological Profile | Citation |

|---|---|---|---|

| N-4 Substitution | Introduction of substituted phenyl groups | Significantly influences antiproliferative activity. | nih.gov |

| Ring Conformation Constraint | Replacement with diazabicyclo[3.2.1]octane | Increased target selectivity, but potentially higher microsomal clearance. | nih.gov |

| Ring Replacement | Piperazine replaced with Piperidine | Can shift activity profile; induced high affinity for σ1 receptors while maintaining H3 receptor affinity. | nih.gov |

| C-H Functionalization | Substitution on carbon atoms of the ring | A more recent strategy to increase structural diversity beyond N-substitution. | researchgate.net |

Identification of Key Pharmacophoric Elements

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For benzoylpiperazine analogs, several key pharmacophoric elements have been identified that are crucial for their biological activity.

The core pharmacophore generally consists of:

An Aromatic Ring: The benzoyl group serves as a hydrophobic region and can engage in π-π stacking or hydrophobic interactions within the target's binding pocket. The substitution pattern on this ring modulates its electronic properties and interaction potential. nih.gov

A Hydrogen Bond Acceptor: The carbonyl oxygen of the amide linker is a critical hydrogen bond acceptor, forming key interactions with amino acid residues in the active site of target proteins. nih.gov Methylation of the secondary amide nitrogen in one study, which would remove a hydrogen-bond donor, resulted in a significant loss of potency, highlighting the importance of this region's hydrogen-bonding capability. nih.gov

A Basic Nitrogen Center: The distal nitrogen of the piperazine ring is typically protonated at physiological pH. nih.gov This positive charge can form ionic bonds or hydrogen bonds with acidic residues in the receptor. The presence of the two nitrogen atoms in piperazine provides a large polar surface area, which can be crucial for solubility and target binding. researchgate.net

A Hydrophobic Moiety on the Distal Nitrogen: Often, a substituent on the second piperazine nitrogen, such as a benzyl or another aryl group, provides an additional hydrophobic interaction point, potentially with a hydrophobic pocket adjacent to the primary binding site. nih.gov

The spatial arrangement of these features is paramount. The piperazine ring acts as a scaffold, holding the benzoyl group and the distal hydrophobic moiety in a specific three-dimensional orientation. researchgate.net In the context of choline (B1196258) transporter (CHT) inhibitors, SAR studies identified 3-(piperidin-4-yl)oxy substituents on the benzamide (B126) as being favored, underscoring the precise geometry required for potent inhibition. nih.gov

Bioisosteric Replacements and Their Effects on Target Affinity and Selectivity

Bioisosteric replacement is a strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic parameters. acs.org This technique has been applied to benzoylpiperazine analogs to fine-tune their properties.

One common bioisosteric replacement involves the piperazine ring itself. As discussed, piperidine is a frequent bioisostere for piperazine. mdpi.comnih.gov This substitution removes one of the basic nitrogen atoms, which can alter the pKa, lipophilicity, and metabolic profile of the molecule. The replacement of piperazine with benzoylpiperidine has been used to evaluate SAR in various bioactive compounds, though it does not always lead to improved activity. mdpi.com Other replacements include homopiperazine, pyrrolidines, and various diaminocycloalkanes. nih.gov

The amide linker can also be a target for bioisosteric replacement. While the amide bond is common, its potential for hydrolysis can be a metabolic liability. Replacing it with more stable linkers while maintaining the correct geometry and electronic properties is a key goal.

Furthermore, heterocycles can be used as bioisosteres for the benzoyl ring to modulate properties. For example, replacing a 1,2,4-oxadiazole (B8745197) ring with its regioisomer, the 1,3,4-oxadiazole (B1194373) ring, has been shown to reduce lipophilicity and improve metabolic stability. nih.gov However, such a change can also impact target affinity; in one study on CB2 ligands, this replacement led to a 10- to 50-fold reduction in affinity, demonstrating that while physicochemical properties may improve, the precise electronic and conformational arrangement is critical for potent binding. nih.gov Even the replacement of a carbon atom with silicon can be considered, as silicon has a larger covalent radius and its derivatives are more lipophilic. acs.org

| Original Moiety | Bioisosteric Replacement | Rationale / Effect | Citation |

|---|---|---|---|

| Piperazine | Piperidine | Reduces basicity, alters lipophilicity and metabolic profile; can shift target selectivity. | nih.govmdpi.com |

| Piperazine | Homopiperazine / Pyrrolidine | Alters ring size and conformation, impacting fit in binding pocket. | nih.gov |

| 1,2,4-Oxadiazole (as an aryl bioisostere) | 1,3,4-Oxadiazole | Reduces lipophilicity, improves metabolic stability, but may reduce target affinity. | nih.gov |

| Carbon Atom | Silicon Atom | Increases covalent radius and lipophilicity; offers different chemical stability. | acs.org |

Computational Chemistry and Molecular Modeling Approaches for 1 3 Methoxy 4 Methylbenzoyl Piperazine

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to predict the binding mode and affinity of a small molecule ligand, such as 1-(3-Methoxy-4-methylbenzoyl)piperazine, to the active site of a target protein.

While specific docking studies on this compound are not extensively documented in publicly available literature, the principles of such simulations can be inferred from studies on structurally related piperazine (B1678402) derivatives. For instance, molecular docking studies on other benzoylpiperazine and phenylpiperazine compounds have revealed key interactions that are likely relevant. nih.goveurekaselect.com

A hypothetical molecular docking simulation of this compound would involve preparing the 3D structure of the ligand and the target receptor. The piperazine ring is a common moiety in many biologically active compounds, and its derivatives have been shown to interact with a variety of receptors, including G-protein coupled receptors (GPCRs) and ion channels. nih.gov The docking process would explore various possible conformations of the ligand within the receptor's binding pocket and score them based on a force field that calculates the binding energy.

The key structural features of this compound that would influence its docking interactions include:

The Piperazine Ring: This nitrogen-containing heterocycle can participate in hydrogen bonding and electrostatic interactions with amino acid residues in the target protein. nih.gov

The Benzoyl Moiety: The carbonyl group can act as a hydrogen bond acceptor, while the aromatic ring can engage in π-π stacking or hydrophobic interactions. nih.gov

The Methoxy (B1213986) and Methyl Substituents: These groups on the benzene (B151609) ring influence the electronic properties and steric profile of the molecule, which can affect its binding affinity and selectivity.

The results of such a simulation would typically be presented in a table summarizing the binding affinities and key interacting residues, as shown in the hypothetical example below.

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Amino Acid Residues | Type of Interaction |

| Dopamine (B1211576) D2 Receptor | -8.5 | Asp114, Ser193, Phe389 | Hydrogen Bond, Hydrophobic |

| Serotonin (B10506) 5-HT2A Receptor | -9.2 | Ser159, Asp155, Trp336 | Hydrogen Bond, π-π Stacking |

| Histamine H1 Receptor | -7.8 | Lys191, Asp107, Tyr431 | Hydrogen Bond, Electrostatic |

This table is a hypothetical representation of potential molecular docking results for this compound based on studies of similar compounds.

Ligand-Based and Structure-Based Pharmacophore Modeling

Pharmacophore modeling is another crucial computational technique that identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov There are two main approaches to pharmacophore modeling: ligand-based and structure-based.

Ligand-Based Pharmacophore Modeling: This method is employed when the 3D structure of the target receptor is unknown, but a set of active and inactive molecules is available. The model is built by aligning the active compounds and extracting the common chemical features responsible for their activity. For this compound, a ligand-based pharmacophore model could be developed using a series of analogous compounds with known activities. nih.gov The resulting pharmacophore would highlight the critical features, such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings, and their spatial relationships.

Structure-Based Pharmacophore Modeling: When the crystal structure of the target protein is available, a structure-based pharmacophore model can be generated by analyzing the interactions between the protein and a bound ligand. nih.gov This approach provides a more accurate representation of the key interactions within the active site. If a co-crystal structure of a protein with a ligand similar to this compound exists, a pharmacophore model could be derived. This model would consist of features representing the hydrogen bonds, hydrophobic contacts, and other interactions observed in the binding pocket.

A typical pharmacophore model for a piperazine derivative might include the following features:

| Pharmacophore Feature | Description |

| Hydrogen Bond Acceptor | Typically the carbonyl oxygen of the benzoyl group. |

| Hydrogen Bond Donor | Potentially an N-H group on the piperazine ring, if protonated. |

| Aromatic Ring | The substituted benzene ring, involved in π-π stacking. |

| Hydrophobic Center | The methyl group and other nonpolar regions of the molecule. |

This table represents a hypothetical pharmacophore model for this compound.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By quantifying the physicochemical properties of molecules, known as molecular descriptors, QSAR models can predict the activity of new, unsynthesized compounds.

For a series of derivatives of this compound, a QSAR study would involve calculating a wide range of molecular descriptors. nih.govnih.gov These descriptors can be categorized as:

Electronic Descriptors: Such as dipole moment and partial charges, which describe the electronic distribution within the molecule.

Steric Descriptors: Including molecular volume and surface area, which relate to the size and shape of the molecule.

Hydrophobic Descriptors: Like the logarithm of the partition coefficient (logP), which measures the lipophilicity of the compound.

Topological Descriptors: Which are numerical representations of the molecular structure and connectivity.

Once these descriptors are calculated for a set of compounds with known biological activities, statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are used to build a QSAR model. A well-validated QSAR model can be a powerful tool for predicting the activity of novel analogs and for guiding the design of more potent compounds.

A hypothetical QSAR equation for a series of piperazine derivatives might look like this:

pIC₅₀ = 0.5 * logP - 0.2 * MW + 1.2 * HD_count + 3.5

Where:

pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration.

logP is the hydrophobicity descriptor.

MW is the molecular weight.

HD_count is the number of hydrogen bond donors.

The statistical quality of a QSAR model is assessed using parameters like the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the standard error of prediction. nih.gov

| Statistical Parameter | Value | Interpretation |

| R² (Correlation Coefficient) | 0.92 | A high value indicates a good fit of the model to the training data. |

| Q² (Cross-validated R²) | 0.85 | A high value suggests good predictive ability of the model. |

| F-test value | 150 | A high F-value indicates a statistically significant regression model. |

| Standard Error of Prediction | 0.15 | A low value indicates higher accuracy of the predictions. |

This table presents hypothetical statistical parameters for a QSAR model of piperazine derivatives.

Advanced Derivatives and Hybrid Compounds Based on the 1 3 Methoxy 4 Methylbenzoyl Piperazine Scaffold

Design and Synthesis of Novel Scaffolds Integrating the Benzoylpiperazine Moiety

The integration of the benzoylpiperazine moiety into more complex molecular architectures is a key strategy in modern drug discovery. unife.it This process often involves creating molecular hybrids where the benzoylpiperazine core is connected to other pharmacologically active scaffolds to generate compounds with novel or enhanced biological activities. nih.gov

The synthesis of these novel scaffolds typically follows established chemical pathways. A common method involves the coupling of an appropriately functionalized benzoic acid with an aryl piperazine (B1678402). researchgate.net For instance, the synthesis of 1-(3,5-dinitrobenzoyl)-4-(2-methoxyphenyl)piperazine (B11025915) is achieved by activating 3,5-dinitrobenzoic acid with coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and 1-hydroxybenzotriazole (B26582) (HOBT), followed by reaction with N-(2-methoxyphenyl)piperazine. nih.gov Another approach involves reacting substituted benzoic acids with hydrazine (B178648) hydrate (B1144303) to form benzoic acid hydrazides, which can then be further modified and linked to the piperazine core. nih.gov

A prominent design strategy is the creation of hybrid molecules that combine the benzoylpiperazine scaffold with other heterocyclic systems known for their biological relevance. nih.gov An example is the development of dual cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) inhibitors, where a benzhydrylpiperazine moiety was linked to a 1,3,4-oxadiazole (B1194373) scaffold. nih.gov This approach aims to merge the therapeutic benefits of both structural components into a single molecule. nih.gov Similarly, novel piperazine-dihydrofuran compounds have been synthesized through manganese(III) acetate (B1210297) mediated oxidative radical cyclization reactions, linking unsaturated piperazine derivatives with 1,3-dicarbonyl compounds. nih.gov These synthetic strategies allow for the systematic exploration of chemical space around the core scaffold, leading to the identification of compounds with unique therapeutic potential. unife.it

| Hybrid Scaffold Type | Integrated Moiety | Synthetic Strategy | Therapeutic Goal |

| Benzhydrylpiperazine-Oxadiazole | 1,3,4-Oxadiazole | Linkage via -CH2- group after separate synthesis of precursors. nih.gov | Dual COX-2/5-LOX Inhibition nih.gov |

| Piperazine-Dihydrofuran | Dihydrofuran | Mn(OAc)3 mediated oxidative radical cyclization. nih.gov | Novel Heterocyclic Compounds nih.gov |

| Benzoylpiperazine Derivatives | Substituted Aryl Groups | Amide coupling using agents like EDCI/HOBT. nih.gov | Exploration of Receptor Ligands nih.gov |

Exploration of Diverse Linkers and Peripheral Substituents

Systematic modification of the 1-(3-methoxy-4-methylbenzoyl)piperazine scaffold through the introduction of diverse linkers and peripheral substituents is crucial for optimizing ligand-target interactions and fine-tuning the molecule's properties. researchgate.netnih.gov Researchers explore various "exit vectors" from the core benzoylpiperazine structure to attach different chemical groups. researchgate.net

The nature of the linker connecting the piperazine core to other molecular fragments can significantly influence activity. Simple alkyl chains, such as a methylene (B1212753) (-CH2-) linker, have been used to connect benzhydrylpiperazine to oxadiazole rings. nih.gov The length and flexibility of these linkers are critical parameters that are often varied to achieve optimal orientation of the pharmacophores at their respective binding sites.

Peripheral substituents on the benzoyl ring or on the second nitrogen of the piperazine ring are explored to modulate properties like potency, selectivity, and metabolic stability. nih.gov Studies on derivatives of GBR 12909, a piperazine-based dopamine (B1211576) transporter (DAT) ligand, have shown that substituents on the phenylpropyl side chain dramatically affect binding affinity. nih.gov For example, introducing a fluoro substituent in the S-configuration at the C2 position of the side chain was found to significantly enhance DAT affinity. nih.gov In contrast, other modifications, such as adding amino, hydroxyl, methoxyl, or oxo groups, resulted in varied effects on affinity and selectivity for the dopamine and serotonin (B10506) transporters. nih.gov This highlights the sensitivity of the biological targets to subtle structural changes.

Bioisosteric replacement is another strategy employed, where one functional group is replaced by another with similar physical or chemical properties. In one study, an ethyl carbamate (B1207046) moiety on a piperazine derivative was replaced by an acetyl or a Boc (tert-butyloxycarbonyl) group to generate new compounds with potentially different pharmacological profiles. researchgate.net

| Parent Compound Series | Substituent/Linker Modification | Position | Observed Effect on Biological Activity |

| GBR 12909/12935 Analogs | (S)-Fluoro | C2 of phenylpropyl side chain | Significantly enhanced DAT binding affinity. nih.gov |

| GBR 12909/12935 Analogs | (R)-Amino | C2 of phenylpropyl side chain | Resulted in similar affinity for both DAT and SERT. nih.gov |

| GBR 12909/12935 Analogs | Oxygenated (e.g., Oxo) | C2 of phenylpropyl side chain | Possessed the best selectivity for DAT. nih.gov |

| LQFM180 Analogs | Acetyl or Boc group | Replaced ethyl carbamate | Bioisosteric modification to explore new pharmacological profiles. researchgate.net |

Multi-Target Ligand Design Strategies

Complex, multifactorial diseases such as Alzheimer's disease (AD) have prompted a shift from the "one-molecule, one-target" paradigm to the development of Multi-Target-Directed Ligands (MTDLs). jneonatalsurg.comnih.govnih.gov MTDLs are single chemical entities designed to simultaneously modulate multiple biological targets involved in the disease pathology, potentially offering superior therapeutic efficacy. nih.govresearchgate.net The piperazine scaffold is a valuable framework for designing such MTDLs due to its versatile chemical reactivity and ability to serve as a linker for different pharmacophores. nih.govresearchgate.net

In the context of neurodegenerative diseases, MTDL strategies often involve combining a moiety that inhibits acetylcholinesterase (AChE) with one that targets monoamine oxidase B (MAO-B), beta-amyloid (Aβ) aggregation, or other relevant pathways. jneonatalsurg.comresearchgate.net Piperazine-containing chalcone (B49325) derivatives, for example, have been evaluated for their inhibitory activities against MAOs and cholinesterases. researchgate.net The design involves linking a substituted benzoyl group to a piperazine ring, which is then connected to another aromatic system, allowing the molecule to interact with multiple enzyme active sites.

The rational design of benzylpiperazine derivatives has been explored as a strategy to develop dual-acting inhibitors for AD that target both AChE and Aβ aggregation. jneonatalsurg.comresearchgate.net In silico studies, including molecular docking and molecular dynamics simulations, are used to predict how these designed molecules will bind to their intended targets, guiding the synthesis of the most promising candidates. jneonatalsurg.com These studies have shown that carefully designed piperazine-based compounds can exhibit strong binding affinities and stable interactions with both target proteins. jneonatalsurg.comresearchgate.net This MTDL approach, leveraging the structural versatility of scaffolds like this compound, represents a promising avenue for developing effective treatments for complex diseases. nih.govnih.gov

| Piperazine-Based MTDL Class | Target 1 | Target 2 | Disease Context |

| Piperazine-Chalcone Hybrids | Monoamine Oxidase B (MAO-B) researchgate.net | Acetylcholinesterase (AChE) researchgate.net | Neurodegenerative Disorders researchgate.net |

| Benzylpiperazine Derivatives | Acetylcholinesterase (AChE) jneonatalsurg.comresearchgate.net | Beta-Amyloid (Aβ) Aggregation jneonatalsurg.comresearchgate.net | Alzheimer's Disease jneonatalsurg.comresearchgate.net |

| Donepezil-like Analogs | Acetylcholinesterase (AChE) researchgate.net | Monoamine Oxidase B (MAO-B) researchgate.net | Alzheimer's Disease researchgate.net |

Future Research Trajectories and Broader Academic Implications

Unexplored Biological Targets and Mechanistic Pathways

The piperazine (B1678402) nucleus is a well-established pharmacophore known to interact with a wide range of biological targets. ontosight.aiontosight.ai Derivatives have shown diverse activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties. ontosight.ai Based on the activities of structurally similar compounds, several unexplored biological targets and mechanistic pathways could be relevant for 1-(3-Methoxy-4-methylbenzoyl)piperazine.

Central Nervous System (CNS) Receptors: Many arylpiperazine derivatives exhibit significant activity within the central nervous system. For instance, compounds with a methoxyphenylpiperazine moiety have been investigated as ligands for serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptors. nih.govnih.gov Specifically, N-(2-Methoxyphenyl)piperazine has served as a building block for 5-HT1A, D2, and D3 receptor ligands. nih.gov The isomeric N-(4-methoxyphenyl)piperazine has been shown to inhibit the re-uptake of monoamine neurotransmitters like dopamine and serotonin. nih.gov Future research could investigate the binding affinity and functional activity of this compound at these neuroreceptors, potentially uncovering novel treatments for depression, anxiety, or psychosis. nih.govnih.gov

Enzyme Inhibition: The benzoylpiperazine scaffold is also a known inhibitor of various enzymes. A study on benzoyl and cinnamoyl piperazine amides identified them as inhibitors of tyrosinase, a key enzyme in melanin (B1238610) synthesis. nih.gov Other research has pointed to piperazine derivatives as potential inhibitors of topoisomerase IIα, a target in cancer chemotherapy. nih.gov Given these precedents, screening this compound against a panel of enzymes, such as kinases, proteases, or oxidoreductases like tyrosinase, could reveal novel inhibitory activities.

Antiproliferative and Cytotoxic Pathways: The potential of piperazine derivatives as anticancer agents is an active area of research. mdpi.com Analogous compounds have been shown to act as microtubule-destabilizing agents, inducing cell cycle arrest and apoptosis in cancer cells. rsc.org A series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives demonstrated significant cell growth inhibitory activity across various cancer cell lines, including those from liver, breast, and colon cancers. mdpi.com Investigating the effect of this compound on cell proliferation, tubulin polymerization, and apoptosis induction could elucidate its potential as an anticancer lead compound.

| Analogous Compound Class | Investigated Biological Target/Pathway | Potential Therapeutic Area | Reference |

|---|---|---|---|

| (Methoxyphenyl)piperazines | Serotonin (5-HT1A) and Dopamine (D2, D3) Receptors | Psychiatric and Neurological Disorders | nih.govnih.gov |

| Benzoyl Piperazine Amides | Tyrosinase Enzyme Inhibition | Dermatology (Hyperpigmentation) | nih.gov |

| Phenylpiperazine Benzothiazines | Topoisomerase IIα | Oncology | nih.gov |

| Combretastatin (B1194345) A-4 Piperazine Conjugates | Microtubule Destabilization | Oncology | rsc.org |

| Benzoyl-benzhydryl-piperazines | Cancer Cell Proliferation | Oncology | mdpi.com |

Innovations in Synthetic Methodologies for Related Scaffolds

The synthesis of benzoylpiperazine derivatives is typically straightforward, but ongoing innovations aim to improve efficiency, yield, and versatility, allowing for the creation of diverse chemical libraries for screening.

Conventional Synthesis: The most common method for synthesizing compounds like this compound involves the acylation of piperazine. ontosight.ai This is generally achieved through the condensation reaction between piperazine and a substituted benzoyl chloride, in this case, 3-methoxy-4-methylbenzoyl chloride. ontosight.aimdpi.com This nucleophilic substitution reaction is a robust and well-established method for forming the amide bond.

Advanced Coupling Techniques: To avoid the use of reactive acid chlorides, modern synthetic chemistry often employs peptide coupling reagents. For example, the synthesis of 1-(3,5-Dinitrobenzoyl)-4-(2-methoxyphenyl)piperazine (B11025915) was achieved using a carbodiimide-mediated condensation reaction with 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov Such methods are often milder and have a broader substrate scope. The use of Mukaiyama's reagent has also been reported for coupling acrylic acids to piperazine in the synthesis of combretastatin analogues. rsc.org

Catalytic and Novel Methodologies: Research into synthetic methodologies for piperazine-containing drugs has highlighted several innovative approaches. mdpi.com The Buchwald-Hartwig amination allows for the formation of C-N bonds between aryl halides and amines, providing an alternative route to N-arylpiperazines which can then be acylated. mdpi.com For more complex, related structures, novel catalytic systems are being explored. For instance, Ga(NO₃)₃ has been shown to be an effective catalyst for synthesizing ontosight.aievitachem.comoxazine-piperazine derivatives. doi.org Furthermore, the application of microwave-enhanced synthesis has been shown to accelerate reactions, such as the Perkin reaction used to create precursors for piperazine conjugates. rsc.org Exploring these innovative methods for the synthesis of this compound and its derivatives could enable rapid library generation for biological screening.

| Methodology | Description | Advantages | Reference |

|---|---|---|---|

| Acid Chloride Acylation | Reaction of a substituted benzoyl chloride with piperazine. | High reactivity, straightforward procedure. | ontosight.aimdpi.com |

| Carbodiimide Coupling | Amide bond formation using a carboxylic acid and coupling agents like EDC/HOBt. | Milder conditions, broader substrate scope. | nih.gov |

| Microwave-Enhanced Synthesis | Use of microwave irradiation to accelerate reaction rates. | Reduced reaction times, potential for higher yields. | rsc.org |

| Buchwald-Hartwig Amination | Palladium-catalyzed cross-coupling to form N-arylpiperazines prior to acylation. | High functional group tolerance, versatile for library synthesis. | mdpi.com |

Contribution to Fundamental Understanding of Medicinal Chemistry Principles

Systematic investigation of this compound and its analogues can contribute significantly to the fundamental understanding of medicinal chemistry principles, particularly structure-activity relationships (SAR).

The Role of the Piperazine Scaffold: The piperazine ring is a privileged scaffold in medicinal chemistry. mdpi.com It can serve as a rigid linker to orient pharmacophoric groups in a specific spatial arrangement for optimal target interaction. mdpi.com Its basic nitrogen atoms are often protonated at physiological pH, which can enhance aqueous solubility and facilitate interactions with biological targets through hydrogen bonding or ionic interactions. mdpi.commdpi.com Studying how the unsubstituted N-H of the piperazine ring in the title compound influences its properties and activity, compared to N-substituted analogues, can provide valuable insights for drug design.

Structure-Activity Relationship (SAR) Insights: The specific substitution pattern on the benzoyl ring (3-methoxy and 4-methyl) is crucial for determining biological activity. SAR studies on related arylpiperazine derivatives have demonstrated that even minor changes to the substituents on the aryl ring can drastically alter target affinity and selectivity. mdpi.compolyu.edu.hk

Methoxy (B1213986) Group: The presence of a methoxy group on the phenyl ring is a common feature in many CNS-active compounds and can influence lipophilicity and metabolic stability, as well as direct interactions with the target protein. nih.govontosight.ai

Methyl Group: The 4-methyl group's contribution is less predictable and warrants investigation. It could provide beneficial hydrophobic interactions within a binding pocket or, conversely, cause steric hindrance.

A systematic study involving the synthesis and biological evaluation of analogues—by altering the position of the methoxy and methyl groups, or replacing them with other substituents (e.g., halogens, hydroxyl groups)—could build a detailed SAR model. This would not only optimize the activity of this specific compound class but also contribute to broader medicinal chemistry principles regarding the role of substituted benzoyl moieties in molecular recognition. For example, studies on other benzoylpiperazines have shown that substituents like chlorine or trifluoromethyl on the benzene (B151609) ring can enhance cytotoxic activity against cancer cells. mdpi.com Comparing these findings with the effects of the 3-methoxy-4-methyl pattern would provide a richer understanding of the electronic and steric requirements for activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.